amine CAS No. 138785-57-6](/img/structure/B2698876.png)
[(1S)-1-cyclohexylethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-cyclohexylethylamine is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl chain, which is further connected to a methylamine group
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that amines can undergo various chemical reactions, such as the hofmann elimination . In this process, a quaternary ammonium salt, which can be formed from an amine, undergoes elimination to form an alkene, a tertiary amine, and a leaving group .
Biochemical Pathways
For instance, they can be synthesized from glycolytic and citric acid cycle intermediates . They also play a role in methylation, a universal biochemical process that adds methyl groups to various molecular targets .
Pharmacokinetics
In general, amines can be absorbed and distributed in the body, metabolized (often through processes like methylation), and eventually excreted .
Result of Action
Amines, in general, can have various effects at the molecular and cellular level, depending on their specific targets and interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S)-1-cyclohexylethylamine. Factors such as pH can affect the basicity of amines, which in turn can influence their reactivity and interactions with other molecules . Other factors, such as temperature, can also influence reactions involving amines, such as the Hofmann elimination .
Biochemical Analysis
Biochemical Properties
(1S)-1-cyclohexylethylamine can undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates . These intermediates are implicated in DNA damage and genotoxicity, suggesting that (1S)-1-cyclohexylethylamine may interact with enzymes, proteins, and other biomolecules in the body.
Molecular Mechanism
It is known that secondary amines can undergo a variety of reactions, including the Hofmann elimination, which involves the removal of a hydrogen and a leaving group from adjacent carbon atoms . This suggests that (1S)-1-cyclohexylethylamine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Metabolic Pathways
The metabolic pathways involving (1S)-1-cyclohexylethylamine are not well-characterized. Secondary amines like (1S)-1-cyclohexylethylamine are known to be involved in a variety of metabolic reactions, including phase I reactions such as oxidation, reduction, and hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclohexylethylamine can be achieved through several methods. One common approach is the reductive amination of cyclohexanone with methylamine. This reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of (1S)-1-cyclohexylethylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the efficiency of the reductive amination reaction.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(1S)-1-cyclohexylethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached directly to the amine.
N-methylcyclohexylamine: Similar structure but lacks the ethyl chain.
Cyclohexylethylamine: Similar structure but without the methyl group on the amine.
Uniqueness
(1S)-1-cyclohexylethylamine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
(1S)-1-cyclohexyl-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJRHWDZXQWZRU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
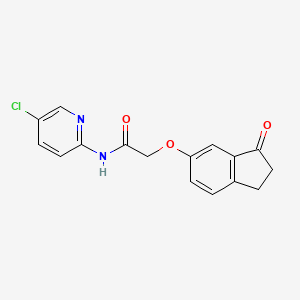
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)
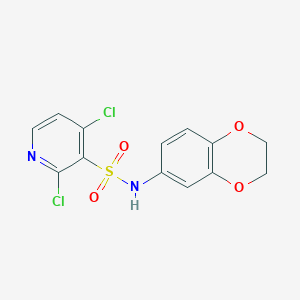
![2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2698799.png)
![4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698801.png)
![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)


![Ethyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2698807.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)
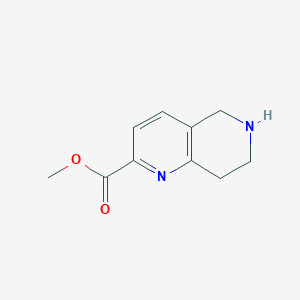
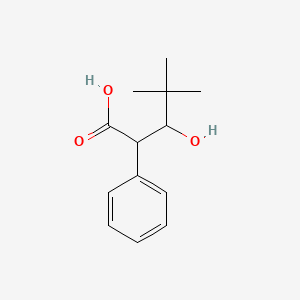
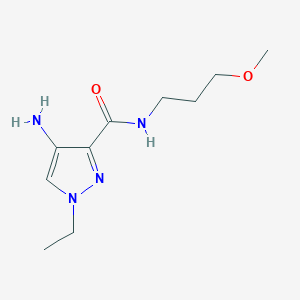
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2698815.png)
